3-(4-Ethoxyphenyl)propanehydrazide
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Overview
Description
3-(4-Ethoxyphenyl)propanehydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a propane chain, which is further substituted with a 4-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)propanehydrazide typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate in the presence of a suitable solvent. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazide. Common solvents used in this reaction include ethanol and methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a method to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted hydrazides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism by which 3-(4-Ethoxyphenyl)propanehydrazide exerts its effects is primarily through its interaction with biological macromolecules. The hydrazide group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, thereby modulating these processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)propanehydrazide
- 3-(4-Hydroxyphenyl)propanehydrazide
- 3-(4-Methylphenyl)propanehydrazide
Uniqueness
3-(4-Ethoxyphenyl)propanehydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethoxy group may enhance the compound’s solubility in organic solvents and potentially improve its pharmacokinetic properties .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-10-6-3-9(4-7-10)5-8-11(14)13-12/h3-4,6-7H,2,5,8,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPPRPXIAKXSDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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